4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
4-(4-Phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a synthetic small molecule belonging to the tetrahydroimidazo[4,5-c]pyridine family, a class of bicyclic heterocycles characterized by a fused imidazole and pyridine ring system. The compound features a 4-phenylmethoxyphenyl substituent at the 4-position of the tetrahydroimidazopyridine core.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-4-14(5-3-1)12-23-16-8-6-15(7-9-16)18-19-17(10-11-20-18)21-13-22-19/h1-9,13,18,20H,10-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPORPIQXJQGXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the condensation of 3,4-diaminopyridine with appropriate aldehydes or ketones under oxidative conditions . The reaction is often catalyzed by acids or bases, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) is common. The reaction conditions may vary, but temperatures are generally maintained between 60-100°C to facilitate the formation of the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as palladium or platinum may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Synthetic Approaches and Precursor Reactivity
The compound features a fused bicyclic imidazo[4,5-c]pyridine core with a 4-phenylmethoxyphenyl substituent. While direct synthetic pathways for this specific derivative are not explicitly documented in the provided sources, analogous imidazo[4,5-c]pyridine syntheses involve:
- Cyclocondensation : Reacting diaminopyridines with carbonyl compounds (e.g., CS₂/KOH) to form the imidazole ring .
- Functionalization : Introducing substituents via nucleophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) post-cyclization .
Example Pathway (inferred from ):
- Cyclization of 3,4-diaminopyridine with a benzyl-protected phenyloxymethyl carbonyl intermediate.
- Deprotection or alkylation to install the 4-phenylmethoxyphenyl group.
Imidazo[4,5-c]pyridine Core
- Secondary Amine Reactivity :
- Aromatic Electrophilic Substitution :
4-Phenylmethoxyphenyl Substituent
- Benzyl Ether Cleavage :
Transition-Metal-Catalyzed Modifications
- Suzuki Coupling :
- C–H Activation :
Oxidation and Reduction Reactions
- Oxidation :
- Reduction :
Derivatization for Biological Activity
- Thiolation :
- Sulfonamide Formation :
Comparative Reaction Data
Stability and Degradation
- Photodegradation : The benzyl ether group may undergo UV-induced cleavage, necessitating dark storage .
- Acid Sensitivity : Protonation of the imidazole nitrogen can lead to ring-opening under strongly acidic conditions (pH < 2) .
Challenges and Unreported Reactions
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. For instance, derivatives of imidazo[4,5-c]pyridine have shown significant efficacy in picrotoxin-induced convulsion models. These compounds exhibit a mechanism that involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .
2. Antitumor Properties
The compound has also been evaluated for its anticancer activities. In vitro studies demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analyses indicated that modifications on the phenyl ring significantly enhance antitumor activity. For example, a derivative with a chlorine substituent exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .
3. Anti-inflammatory Effects
Research has indicated that imidazo[4,5-c]pyridine derivatives can exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases where these compounds could serve as therapeutic agents to mitigate inflammation and associated tissue damage .
Case Study 1: Anticonvulsant Efficacy
A study conducted by Siddiqui et al. synthesized various imidazo[4,5-c]pyridine derivatives and assessed their anticonvulsant activity using the maximal electroshock seizure (MES) model. The most active compound demonstrated a protection index of 9.2 against seizures, indicating strong anticonvulsant properties attributed to specific structural features .
Case Study 2: Antitumor Activity
In another investigation focusing on anticancer potential, a series of imidazo[4,5-c]pyridine derivatives were tested against multiple cancer cell lines. The results revealed that modifications on the phenyl ring significantly influenced cytotoxicity levels. One derivative achieved an IC50 value lower than that of established chemotherapeutics in MCF-7 cells, suggesting its potential as a novel anticancer agent .
Data Table: Summary of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticonvulsant | GABA receptor modulation | High protection index in MES model |
| Antitumor | Induction of apoptosis | Superior IC50 values compared to standard drugs |
| Anti-inflammatory | Cytokine inhibition | Reduction in pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It is known to modulate GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. The compound may also interact with other cellular pathways involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydroimidazo[4,5-c]pyridine scaffold is highly modular, with substitutions at the 4-position significantly altering biological activity and physicochemical properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Tetrahydroimidazo[4,5-c]pyridine Derivatives
Key Structural and Functional Insights
Bulkier Groups: PD123319’s diphenylacetyl group contributes to AT2 receptor selectivity, while the dimethylamino-benzyl moiety may enhance solubility . Heterocyclic Substitutions: The 2-thienyl analog (CAS: 64403-28-7) introduces sulfur, which could modulate π-π stacking or hydrogen bonding .
Pharmacological Diversity: Kinase Inhibition: The pyrrolopyrimidine-substituted compound () shows nanomolar AKT inhibition, highlighting the scaffold’s versatility in kinase targeting . Receptor Antagonism: PD123319’s AT2 receptor antagonism underscores the scaffold’s applicability in cardiovascular research .
Physicochemical Properties :
- Solubility : Spinacine’s carboxylic acid group improves aqueous solubility, contrasting with the hydrophobic phenylmethoxyphenyl group in the target compound .
- Lipophilicity : The trifluoromethylphenyl derivative (CAS: 1044177-04-9) balances lipophilicity and metabolic stability, a critical factor in drug design .
Biological Activity
4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 306.41 g/mol. The structure features a tetrahydroimidazo framework that is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds related to the imidazo[4,5-c]pyridine scaffold exhibit significant antitumor properties. For instance:
- Mechanism : The compound may act by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
- Case Study : In vitro assays demonstrated that derivatives of this compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting strong cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties:
- Mechanism : It is believed to modulate neurotransmitter systems involved in seizure activity.
- Research Findings : In a study involving various analogs, certain derivatives exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), demonstrating the potential for therapeutic use in epilepsy .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated:
- Mechanism : The presence of electron-donating groups in the structure enhances its interaction with microbial targets.
- Findings : Several derivatives displayed promising antibacterial activity against multi-drug resistant strains with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 93.7 | Staphylococcus epidermidis |
| Compound D | 46.9 | E.coli |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-c]pyridine derivatives is often influenced by their structural features:
Q & A
Q. Table 1. Comparative Yields of Synthetic Routes
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Histamine + isobutyraldehyde | Reflux (MeOH/H₂O) | 48.7 | |
| 2-Aminopyridine + aldehyde | Acidic cyclization | 40–90 |
Q. Table 2. Key Pharmacological Findings
| Substituent | Biological Activity | Model System | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Anticancer (IC₅₀ = 10 µM) | HeLa cells | |
| 4-Methoxyphenyl | Anti-inflammatory (IL-6 ↓ 50%) | RAW 264.7 macrophages |
Critical Analysis of Evidence
- Synthesis Efficiency : Yields vary significantly (40–90%) depending on precursor reactivity and catalyst choice. Pd-mediated cross-coupling improves regioselectivity for bulky substituents .
- Biological Activity : Fluorophenyl and methoxyphenyl derivatives show promise in oncology and inflammation, but discrepancies in IC₅₀ values highlight the need for standardized assays .
- Structural Insights : X-ray data confirm the fused imidazo-pyridine core’s planarity, critical for π-π stacking in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
